![molecular formula C14H18F2N2 B13491907 (3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyridine core structure, which is a bicyclic system containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound may be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
- rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Uniqueness
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine is unique due to the presence of fluorine atoms and a benzyl group, which confer distinct chemical properties and potential applications. These structural features may enhance its reactivity, stability, and interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C14H18F2N2 |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
(3aR,7aR)-2-benzyl-7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H18F2N2/c15-14(16)10-17-6-12-8-18(9-13(12)14)7-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2/t12-,13+/m1/s1 |
InChI Key |
DEDBJHFEBSFVDT-OLZOCXBDSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2C(CN1)(F)F)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(CC2C(CN1)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
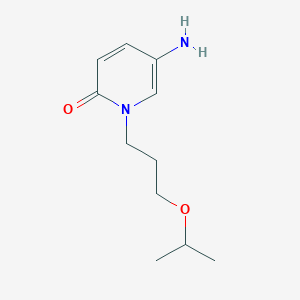
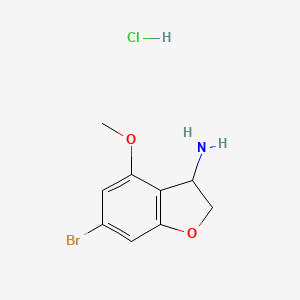
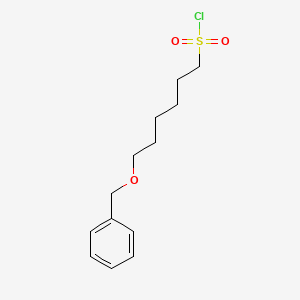
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
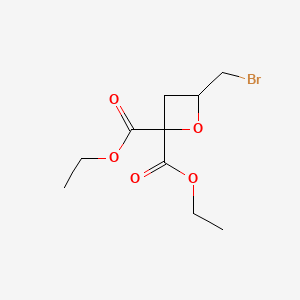
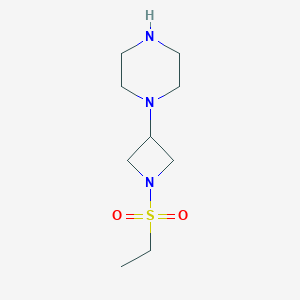
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)

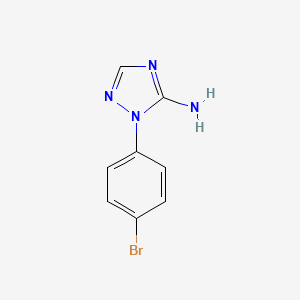

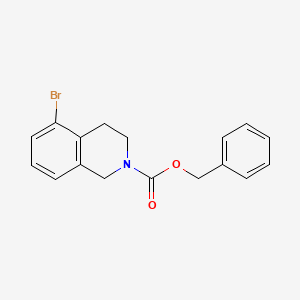
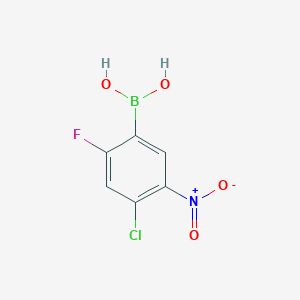
![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
